molecular formula C15H22N2O4S B5322091 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide

3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide

Cat. No. B5322091
M. Wt: 326.4 g/mol
InChI Key: BHBGSOAAVWMYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide, also known as MPS, is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative of methoxyphenyl, and its chemical formula is C15H23N2O4S. MPS has been synthesized through various methods, and its mechanism of action has been studied in detail. In

Mechanism of Action

3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide inhibits the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This binding prevents the binding of the substrate to the enzyme, leading to the inhibition of the enzyme activity. This compound has been shown to be a selective inhibitor of carbonic anhydrase IX, with little or no inhibition of other carbonic anhydrase isoforms.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce the acidity of the tumor microenvironment, which may enhance the efficacy of chemotherapy. In addition, this compound has been shown to inhibit the activity of human carbonic anhydrase II, which may lead to the development of new therapies for diseases such as glaucoma, epilepsy, and osteoporosis.

Advantages and Limitations for Lab Experiments

3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide has several advantages for lab experiments, including its high selectivity for carbonic anhydrase IX, its ability to inhibit the activity of carbonic anhydrase II, and its potential applications in cancer therapy and drug design. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide, including the development of new cancer therapies based on its inhibition of carbonic anhydrase IX, the development of new probes for the detection of carbonic anhydrase IX in cancer cells, and the development of new therapies for diseases such as glaucoma, epilepsy, and osteoporosis based on its inhibition of carbonic anhydrase II. In addition, the synthesis of new derivatives of this compound may lead to the development of compounds with improved selectivity and efficacy.

Synthesis Methods

3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide has been synthesized through various methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with pyrrolidine, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with N-methylpropanamide to obtain this compound. Another method involves the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with pyrrolidine, followed by the reaction with N-methylpropanamide in the presence of a base. The resulting compound is then reduced to this compound.

Scientific Research Applications

3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and biochemistry. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer. This inhibition may lead to the development of new cancer therapies. This compound has also been studied for its potential use as a probe for the detection of carbonic anhydrase IX in cancer cells. In addition, this compound has been shown to inhibit the activity of human carbonic anhydrase II, which is involved in various physiological processes, including acid-base balance, respiration, and bone resorption.

properties

IUPAC Name

3-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-16-15(18)8-5-12-11-13(6-7-14(12)21-2)22(19,20)17-9-3-4-10-17/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBGSOAAVWMYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.